molecular formula C18H21N3O2 B11611651 2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

2-{2-imino-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Cat. No.: B11611651
M. Wt: 311.4 g/mol
InChI Key: ZBEGSMPQTQCIDO-UHFFFAOYSA-N
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Description

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL typically involves multiple steps, starting with the preparation of the benzimidazole core. Common synthetic routes include the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(2-Methylphenoxy)ethylbenzimidazole: A closely related compound with similar functional groups.

    2-Imino-3-(2-phenoxyethyl)benzimidazole: Another derivative with a different substitution pattern.

Uniqueness

2-{2-IMINO-3-[2-(2-METHYLPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-[2-imino-3-[2-(2-methylphenoxy)ethyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C18H21N3O2/c1-14-6-2-5-9-17(14)23-13-11-21-16-8-4-3-7-15(16)20(10-12-22)18(21)19/h2-9,19,22H,10-13H2,1H3

InChI Key

ZBEGSMPQTQCIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCO

Origin of Product

United States

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